Cas no 142694-58-4 (Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-)
![Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo- structure](https://it.kuujia.com/scimg/cas/142694-58-4x500.png)
142694-58-4 structure
Nome del prodotto:Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-
Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-
- 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde
- 1,2,6,7,8,9,10,11-Octahydro-1,6-dimethyl-10,11-dioxophenanthro(1,2-b)furan-6-carboxaldehyde
- 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carbaldehyde
- Phenanthro(1,2-b)furan-6-carboxaldehyde, 1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-
- Tanshinaldehyde
- 142694-58-4
- DTXSID40931602
-
- Inchi: InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3
- Chiave InChI: JRMAMBGELPWLSV-UHFFFAOYSA-N
- Sorrisi: O=CC1(CCCC2C3C(=O)C(=O)C4C(COC=4C=3C=CC1=2)C)C
Proprietà calcolate
- Massa esatta: 310.121
- Massa monoisotopica: 310.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 619
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 60.4Ų
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 502°Cat760mmHg
- Punto di infiammabilità: 223.3°C
- Indice di rifrazione: 1.615
Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo- Letteratura correlata
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
142694-58-4 (Phenanthro[1,2-b]furan-6-carboxaldehyde,1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-) Prodotti correlati
- 87205-99-0(Dihydrotanshinone I)
- 109664-02-0(Neocryptotanshinone)
- 260397-58-8(Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)-)
- 35825-57-1(Cryptotanshinone)
- 568-72-9(Tanshinone IIA)
- 135247-94-8(Phenanthro[1,2-b]furan-6-carboxylicacid, 1,2,6,7,8,9,10,11-octahydro-1,6-dimethyl-10,11-dioxo-, methyl ester)
- 126979-84-8(Phenanthro[1,2-b]furan-10,11-dione,1,2,8,9-tetrahydro-1,6-dimethyl-)
- 497060-75-0((4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone)
- 1594492-61-1(Hydrazine, [(4-chloro-2-fluorophenyl)methyl]-)
- 1270316-56-7(2-amino-2-(1H-indol-7-yl)acetic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
